N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 325.33 g/mol. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities.
This compound is synthesized primarily for research purposes and has been cataloged in chemical databases such as PubChem. Its classification as a pyrazole derivative places it within a class of compounds that often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide can be approached through various methods commonly used for pyrazole derivatives. Notable techniques include:
The molecular structure of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide is characterized by several key features:
BYFKNKUPHOMFTP-UHFFFAOYSA-N
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
.The reactivity of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide can be explored through various chemical reactions:
The mechanism of action for compounds similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide often involves:
The physical and chemical properties of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide are essential for understanding its behavior in biological systems:
The compound's stability under various conditions (temperature, pH) affects its application in research and pharmaceutical development .
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4